1-{[2-({[(2R)-2,3-bis(octadecanoyloxy)propoxy](hydroxy)phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DSPE-PEG4-acid is typically synthesized through a series of chemical reactions that involve the conjugation of DSPE with PEG and the introduction of a carboxylic acid group. The synthesis often starts with the activation of the carboxyl group of DSPE using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activated DSPE is then reacted with PEG to form the DSPE-PEG conjugate. Finally, the carboxylic acid group is introduced to complete the synthesis .
Industrial Production Methods
In industrial settings, the production of DSPE-PEG4-acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques like column chromatography and characterized using NMR (nuclear magnetic resonance) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG4-acid undergoes various chemical reactions, including:
Amide Bond Formation: The carboxylic acid group of DSPE-PEG4-acid can react with primary amines to form stable amide bonds.
Esterification: The carboxylic acid group can also participate in esterification reactions with alcohols under acidic conditions.
Common Reagents and Conditions
EDC and HATU: Used for activating the carboxyl group to facilitate amide bond formation.
Acidic Catalysts: Used in esterification reactions to promote the formation of esters from carboxylic acids and alcohols.
Major Products Formed
Scientific Research Applications
DSPE-PEG4-acid has a wide range of applications in scientific research, including:
Drug Delivery: The compound is used to create liposomes and micelles for encapsulating hydrophobic drugs, enhancing their solubility and stability.
Biomedical Imaging: DSPE-PEG4-acid is used to modify nanoparticles for improved imaging in medical diagnostics.
Targeted Therapy: The compound is employed in the development of targeted drug delivery systems, allowing for precise delivery of therapeutic agents to specific tissues or cells.
Bioconjugation: DSPE-PEG4-acid is used to conjugate biomolecules, such as proteins and peptides, to various surfaces for research and diagnostic purposes.
Mechanism of Action
The mechanism of action of DSPE-PEG4-acid primarily involves its ability to form stable conjugates with other molecules. The hydrophobic DSPE moiety allows for the encapsulation of hydrophobic drugs, while the hydrophilic PEG linker increases the water solubility of the overall compound. The carboxylic acid group enables the formation of stable amide bonds with primary amines, facilitating the conjugation of DSPE-PEG4-acid to various biomolecules .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG2-acid: Similar to DSPE-PEG4-acid but with a shorter PEG linker, resulting in different solubility and stability properties.
DSPE-PEG8-acid: Contains a longer PEG linker, which can further enhance solubility and reduce aggregation.
DSPE-PEG4-NH2: Similar structure but with an amine group instead of a carboxylic acid group, used for different types of conjugation reactions.
Uniqueness
DSPE-PEG4-acid is unique due to its balanced hydrophobic and hydrophilic properties, making it highly versatile for various applications. The presence of the carboxylic acid group allows for easy conjugation with primary amines, making it suitable for a wide range of bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C52H100NO15P |
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Molecular Weight |
1010.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C52H100NO15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(57)65-45-48(68-52(58)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-67-69(59,60)66-38-36-53-49(54)47-64-44-43-63-42-41-62-40-39-61-37-35-50(55)56/h48H,3-47H2,1-2H3,(H,53,54)(H,55,56)(H,59,60) |
InChI Key |
CTEBZOUVWTWKNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)COCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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